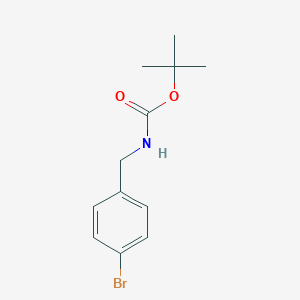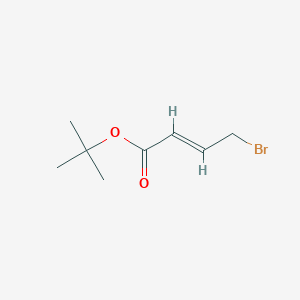![molecular formula C11H17N3O2 B153436 tert-Butyl-5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-carboxylat CAS No. 345311-03-7](/img/structure/B153436.png)
tert-Butyl-5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-carboxylat
Übersicht
Beschreibung
The compound tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a derivative of imidazo[1,2-a]pyrazine, which is a bicyclic heteroaromatic compound consisting of fused imidazole and pyrazine rings. This class of compounds is of interest due to their potential biological activities and their use as intermediates in the synthesis of various pharmaceuticals.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrazine derivatives can be achieved through flash vacuum thermolysis (FVT) of tert-butylimines of pyrazine-2-carbaldehydes, as demonstrated in the formation of 3-methyl-imidazo[1,5-a]pyrazine with excellent yields from monocyclic imines . Another approach involves the preparation of pyrazole bromide from potassium tricyanomethanide, which is a precursor for the versatile synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . Additionally, the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles has been studied, showing high regioselectivity when carried out with NaOH in EtOH .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrazine derivatives is characterized by the presence of a tert-butyl group, which can influence the steric and electronic properties of the molecule. The conformational analysis of related compounds, such as tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates, has been studied using NMR spectroscopy, revealing information about the conformational equilibrium .
Chemical Reactions Analysis
Imidazo[1,2-a]pyrazine derivatives can undergo various chemical reactions, including acylation, nitration, and cyclization. For instance, acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides followed by reaction with alkyl hydrazines can lead to the formation of isomeric pyrazoles . Nitration of 3-tert-butyl pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones has been achieved with HNO3/H2SO4, and the structures of the products were confirmed by various spectroscopic methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate and related compounds are influenced by their molecular structure. The presence of the tert-butyl group can affect the solubility, boiling point, and stability of the compound. The electronic properties, such as UV-photoelectron spectroscopy, have been used to characterize the thermolysis products of related compounds . The chemical reactivity, including regioselectivity and the influence of reaction media, has been studied for the synthesis of various derivatives .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung und Medikamentenentwicklung
Diese Verbindung wird hauptsächlich in der pharmazeutischen Forschung als Baustein für die Synthese verschiedener Medikamentenkandidaten verwendet. Ihre Struktur ist ein Schlüsselzwischenprodukt bei der Konstruktion von Imidazo[1,2-a]pyrazin-Derivaten, die aufgrund ihres therapeutischen Potenzials bei der Behandlung einer Reihe von Krankheiten untersucht werden. Derivate dieser Verbindung wurden beispielsweise auf ihre antiviralen Eigenschaften untersucht, insbesondere gegen RNA-Viren .
Materialwissenschaften
In der Materialwissenschaft macht das robuste heterocyclische Gerüst der Verbindung sie zu einem interessanten Kandidaten für die Entwicklung organischer elektronischer Materialien. Zu ihren potenziellen Anwendungen gehören organische Leuchtdioden (OLEDs) und organische Photovoltaikzellen (OPVs), wo sie verwendet werden kann, um die Ladungstransporteigenschaften zu verbessern .
Katalyse
Die tert-Butylgruppe in der Verbindung kann als sterische Hinderung wirken, was in der Katalyseforschung von Vorteil ist. Sie kann verwendet werden, um selektivere Katalysatoren zu erzeugen, die spezifische chemische Reaktionen erleichtern und gleichzeitig Nebenreaktionen minimieren, wodurch die Ausbeuten verbessert und Abfall reduziert werden .
Chemische Synthese
Als vielseitiges synthetisches Zwischenprodukt wird diese Verbindung zur Synthese einer Vielzahl von heterocyclischen Verbindungen verwendet. Ihre Reaktivität ermöglicht verschiedene Funktionalisierungen, was sie zu einem wertvollen Werkzeug bei der Synthese komplexer Moleküle für weitere chemische Studien macht .
Biochemie
In der Biochemie werden Derivate der Verbindung verwendet, um die Enzymhemmung zu untersuchen. Sie dienen als molekulare Sonden, um die Bindungsaffinität und den Wirkmechanismus von Enzymen zu verstehen, was entscheidend für die Entwicklung von Enzymhemmern ist, die als Medikamente verwendet werden .
Analytische Chemie
In der analytischen Chemie können Derivate dieser Verbindung als Standards oder Reagenzien in der Chromatographie und Massenspektrometrie verwendet werden. Diese Anwendungen sind unerlässlich für die qualitative und quantitative Analyse von biologischen Proben und die Identifizierung unbekannter Substanzen .
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H332, H335 . The precautionary statements are P261, P280, P305, P338, P351 . The compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-6-13-5-4-12-9(13)8-14/h4-5H,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHIKONIOJKMIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=CN=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620730 | |
| Record name | tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
345311-03-7 | |
| Record name | tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B153354.png)
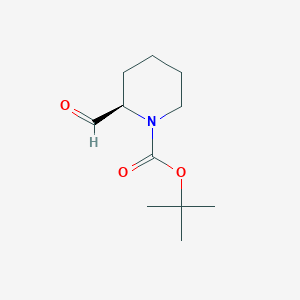

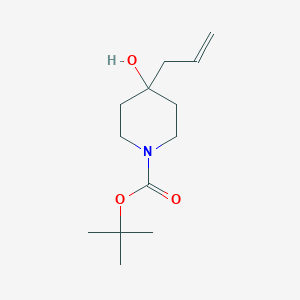
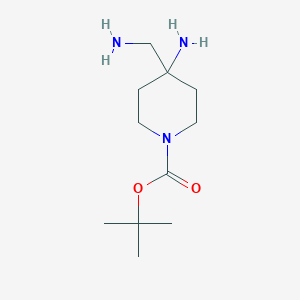

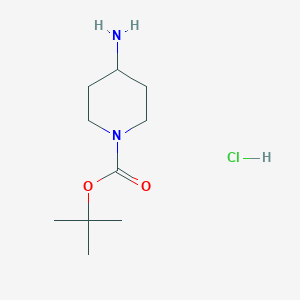
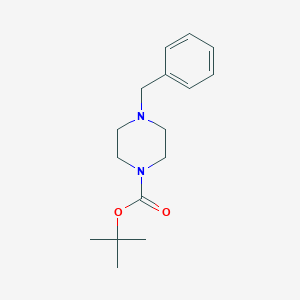

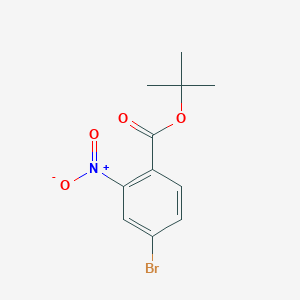
![2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid](/img/structure/B153384.png)
